(2S,4S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate dihydrochloride is a chiral compound notable for its specific three-dimensional arrangement, which is not superimposable on its mirror image. This compound has the molecular formula and a molecular weight of approximately 351.22 g/mol. It is typically used in various research applications due to its unique structural properties and potential biological activities.
This compound belongs to the class of pyrrolidine derivatives, which are cyclic compounds containing a five-membered ring with one nitrogen atom. Its classification as a chiral molecule makes it particularly interesting for studies in asymmetric synthesis and medicinal chemistry.
The synthesis of (2S,4S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate dihydrochloride can be achieved through several methods, often involving multi-step reactions that include protection and deprotection strategies for functional groups.
The detailed synthetic pathway may vary based on specific laboratory protocols and desired yields .
The molecular structure of (2S,4S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate dihydrochloride can be represented using various chemical notation systems:
InChI=1S/C14H18N2O4.2ClH/c1-19-13(17)12-7-11(8-15-12)16-14(18)20-9-10-5-3-2-4-6-10;;/h2-6,11-12,15H,7-9H2,1H3,(H,16,18);2*1H/t11-,12-;;/m0../s1
COC(=O)[C@@H]1C[C@@H](CN1)NC(=O)OCC2=CC=CC=C2.Cl.Cl
These representations highlight the compound's stereochemistry and functional groups, which are crucial for its biological activity .
The compound can undergo various chemical reactions typical for amines and carboxylic acids:
These reactions are essential for modifying the compound to enhance its properties or for creating derivatives with distinct biological activities .
The mechanism of action of (2S,4S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate dihydrochloride involves interaction with biological targets such as enzymes or receptors:
Understanding these interactions is vital for exploring its therapeutic potential .
These properties influence how the compound is handled in laboratory settings and its applicability in various research fields .
(2S,4S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate dihydrochloride has several scientific uses:
These applications underline its significance in both synthetic chemistry and biological research contexts .
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: